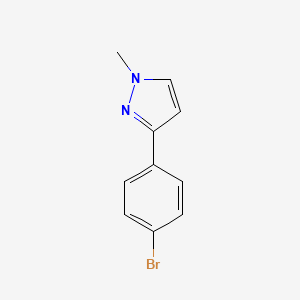

3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQYXOYGTVBFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384824 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-51-6 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive, mechanistically-grounded pathway for the synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The presented synthesis is a robust, two-step sequence commencing from the readily available 4-bromoacetophenone. The core of this strategy is the classic Knorr pyrazole synthesis.[1][2] The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. Detailed, step-by-step protocols for each transformation are provided, supported by mechanistic diagrams and a thorough consolidation of authoritative references.

Strategic Overview: A Retrosynthetic Approach

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. For the target molecule, this compound, a logical retrosynthetic analysis points to the Knorr pyrazole synthesis as the most direct and efficient approach.[3] This involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. The key 1,3-dicarbonyl synthon, an enaminone, is readily accessible from the corresponding aryl methyl ketone, 4-bromoacetophenone.

Caption: Retrosynthetic analysis of the target pyrazole.

This two-step sequence is advantageous due to the commercial availability and stability of the starting materials, straightforward reaction conditions, and typically high yields.

Part I: Synthesis of the Key Intermediate: (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

The initial step involves the creation of a β-enaminoketone, which serves as a highly reactive and versatile equivalent of a 1,3-dicarbonyl compound for the subsequent cyclization.

Principle and Causality

The reaction between an acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for the synthesis of β-dimethylamino enones. DMF-DMA serves as a potent and convenient one-carbon electrophile, effectively delivering a "formyl" group equivalent. The driving force for this reaction is the formation of a thermodynamically stable, conjugated enaminone system and the loss of two molecules of methanol. This intermediate is superior to the parent 1,3-diketone in some respects, as it avoids potential self-condensation and often exhibits enhanced reactivity in the subsequent cyclization step.

Reaction Mechanism

The mechanism proceeds via the initial formation of an enol or enolate from 4-bromoacetophenone, which then undergoes nucleophilic attack on the electrophilic carbon of DMF-DMA. This is followed by the elimination of a methoxide ion. A second elimination of methanol, facilitated by the dimethylamino group, generates the final conjugated enaminone product.

Caption: Mechanism of β-enaminoketone formation.

Detailed Experimental Protocol

Materials:

-

4-Bromoacetophenone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Toluene (or xylene) as solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (e.g., 19.9 g, 100 mmol) and toluene (100 mL).

-

Add N,N-dimethylformamide dimethyl acetal (e.g., 20.0 mL, 150 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

-

Collect the resulting solid by vacuum filtration, wash with cold hexane or diethyl ether to remove residual solvent and any unreacted DMF-DMA.

-

Dry the solid product under vacuum. The product, (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is typically obtained as a yellow crystalline solid and is often of sufficient purity for the next step without further purification.

Part II: Knorr Cyclocondensation to Yield this compound

This final step constructs the aromatic pyrazole ring through a classic cyclocondensation reaction.

Principle and Causality

The Knorr pyrazole synthesis is the reaction of a hydrazine derivative with a β-dicarbonyl compound (or its equivalent, like our enaminone) to form a pyrazole.[4] The reaction proceeds via a condensation-cyclization-dehydration sequence. When an unsymmetrical hydrazine like methylhydrazine is used, the reaction can potentially yield two regioisomers.

However, the regioselectivity is often governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the hydrazine.[5] In this protocol, the reaction of the enaminone with methylhydrazine generally proceeds with high regioselectivity. The more nucleophilic, sterically less hindered terminal nitrogen of methylhydrazine (-NH2) typically attacks the β-carbon of the enaminone first, leading to the desired 1,3-disubstituted pyrazole after cyclization and elimination.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of methylhydrazine onto the β-carbon of the enaminone, leading to the elimination of dimethylamine. This forms a transient hydrazone intermediate which then undergoes an intramolecular nucleophilic attack from the second nitrogen atom onto the ketone carbonyl carbon. The resulting cyclic intermediate readily dehydrates under the reaction conditions to yield the aromatic pyrazole ring.

Caption: Mechanism of Knorr cyclocondensation.

Detailed Experimental Protocol

Materials:

-

(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

In a round-bottom flask, dissolve the enaminone intermediate (e.g., 25.4 g, 100 mmol) in glacial acetic acid (100 mL).

-

To this solution, add methylhydrazine (e.g., 5.8 mL, 110 mmol) dropwise at room temperature with stirring. An exotherm may be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing ice-water (approx. 500 mL).

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.

-

The product will often precipitate as a solid. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a pure solid.

Data Summary and Validation

The following table summarizes typical experimental parameters for this two-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Enaminone Formation | 4-Bromoacetophenone, DMF-DMA | Toluene | 110-120 | 3-5 | 85-95% |

| 2 | Pyrazole Formation | Enaminone, Methylhydrazine | Acetic Acid | 118 | 2-4 | 80-90% |

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound based on the foundational Knorr pyrazole synthesis. By first preparing a versatile β-enaminoketone intermediate from 4-bromoacetophenone, the subsequent cyclocondensation with methylhydrazine proceeds with high regioselectivity and yield. The protocols described are robust and scalable, providing a solid foundation for researchers requiring this important molecular scaffold for further synthetic elaboration in pharmaceutical and materials science applications.

References

- El-Gharably, A. et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

- Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

- Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

- Kumar, S. V. et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Organic Chemistry Portal. [Link]

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

- Delancey, J. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

- Singh, S. B. (1990). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth technical overview of the core physicochemical properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and synthetic applications.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities. The introduction of a 4-bromophenyl substituent and N-methylation in this compound creates a unique molecular architecture with specific lipophilic and electronic characteristics that are critical to its interactions within a biological system. This document will not only present the known properties of this compound but also delve into the experimental methodologies for their determination, providing a robust framework for its evaluation as a drug candidate or a key chemical intermediate.

Core Physicochemical Profile

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on high-quality computational predictions or data from closely related analogs, a common practice in the early stages of drug discovery.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₉BrN₂ | - |

| Molecular Weight | 237.10 g/mol | - |

| Melting Point | 79.5 °C | Experimental |

| Boiling Point | 331.6 °C at 760 mmHg | Experimental |

| Predicted XlogP | 2.6 | Computational |

| Aqueous Solubility | Estimated to be low | Analog Data* |

| Predicted pKa | Basic (pyrazole nitrogen) | Analog Data** |

*Based on the experimental solubility of the closely related analog, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which is 4.2 µg/mL at pH 7.4. **Pyrazole itself has a pKa of approximately 2.5 for the protonated form. The N-methylation and substitution will influence this value.

Experimental Protocols for Physicochemical Property Determination

The following section details the robust, self-validating experimental protocols for the determination of the key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

-

Validation: The calibration of the apparatus should be regularly checked with certified reference standards.

Causality of Experimental Choice: This method is chosen for its simplicity, small sample requirement, and the sharp, reproducible data it provides for pure crystalline solids.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. The shake-flask method is the gold standard for its determination due to its direct measurement of this equilibrium state.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

-

Validation: The experiment should be performed in triplicate, and the solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or degradation occurred.

Causality of Experimental Choice: This method directly measures the equilibrium solubility, providing a thermodynamically relevant value that is crucial for predicting in vivo dissolution and absorption.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Determination of the Partition Coefficient (logP) by RP-HPLC

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall drug-likeness. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP by correlating the retention time of a compound on a hydrophobic stationary phase with the logP values of a set of known standards.

Methodology:

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition).

-

Data Acquisition: The retention time (t_R) for each standard is recorded. The dead time (t_0), the retention time of an unretained compound, is also determined.

-

Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: A plot of log(k') versus the known logP values of the standards is generated. A linear regression analysis is performed to obtain the equation of the line.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

logP Determination: The log(k') for the test compound is calculated, and its logP value is determined using the equation from the calibration curve.

Causality of Experimental Choice: This method is significantly faster and requires less material than the traditional shake-flask method for logP determination, making it ideal for screening in a drug discovery setting.

Experimental Workflow for logP Determination by RP-HPLC

Caption: Workflow for determining logP using the RP-HPLC method.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid or a base. It is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For this compound, the most likely basic center is one of the pyrazole nitrogen atoms.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated. This corresponds to the inflection point in the first derivative of the titration curve.

-

Validation: The experiment should be repeated multiple times to ensure reproducibility. The use of a co-solvent requires extrapolation to determine the aqueous pKa.

Causality of Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values, provided the compound has sufficient solubility in the titration medium.

Logical Relationship for pKa Determination

Caption: Logical flow for pKa determination via potentiometric titration.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the 4-bromophenyl ring, and the N-methyl group. The protons on the pyrazole ring will likely appear as doublets or triplets, with coupling constants characteristic of their positions. The protons on the 4-bromophenyl ring will typically appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The N-methyl protons will appear as a singlet, typically in the range of 3.5-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyrazole and bromophenyl rings appearing in the aromatic region, and the N-methyl carbon appearing at a higher field.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the cleavage of the pyrazole ring and the loss of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and the C-Br stretching vibration at a lower wavenumber.

Conclusion

This compound is a compound with physicochemical properties that suggest it could be a valuable scaffold in drug discovery. Its moderate lipophilicity, as indicated by the predicted XlogP, and its solid nature at room temperature are favorable characteristics. A thorough experimental determination of its aqueous solubility and pKa, following the robust protocols outlined in this guide, is essential for a complete understanding of its biopharmaceutical potential. The provided methodologies offer a clear and scientifically sound approach for researchers to generate the necessary data to advance their drug development programs. This in-depth guide serves as a critical resource for the continued investigation and application of this promising pyrazole derivative.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

- Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Avdeef, A. (2012). Determination of pKa Values. In Methods in Molecular Biology, vol. 848. Humana Press.

- Perrin, D.D., Dempsey, B., & Serjeant, E.P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Synthesis and Crystallization: The Foundation of Structural Analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of pyrazole derivatives, with a specific focus on compounds structurally related to this compound. Given the prevalence of the pyrazole scaffold in medicinal chemistry, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1][2] This document will delve into the synthesis, crystallization, single-crystal X-ray diffraction, and in-depth structural analysis, offering field-proven insights and self-validating protocols.

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazole derivatives often involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor. For instance, the synthesis of a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was achieved by reacting 4-bromoacetophenone phenylhydrazone in a Vilsmeier-Haack reaction.[3]

Experimental Protocol: Synthesis of a 3-(4-Bromophenyl)-pyrazole Derivative

A generalized protocol for the synthesis of a 3-(4-bromophenyl)-pyrazole derivative is as follows:

-

Reaction Setup: A mixture of an appropriate 1,3-dicarbonyl precursor and 4-bromophenylhydrazine hydrochloride is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the condensation and cyclization reactions.

-

Work-up and Purification: Upon cooling, the crude product often precipitates out of the solution. This solid is then collected by filtration, washed with a cold solvent to remove impurities, and dried. Further purification can be achieved by recrystallization or column chromatography.

Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution of the purified compound is a common and effective method. The choice of solvent is crucial and can significantly impact crystal quality.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: A solvent in which the compound has moderate solubility is chosen. Common solvents include ethanol, methanol, chloroform, and ethyl acetate.

-

Preparation of Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of days to weeks, single crystals of suitable size and quality for X-ray analysis should form. These are then carefully harvested.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][4]

Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. X-ray data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data for a Related Compound: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉BrN₂ | [5][6][7] |

| Crystal System | Orthorhombic | [5][6][7] |

| Space Group | P2₁2₁2₁ | [5][6][7] |

| a (Å) | 5.9070(3) | [5][6][7] |

| b (Å) | 9.2731(7) | [5][6][7] |

| c (Å) | 17.5641(14) | [5][6][7] |

| V (ų) | 962.09(12) | [5][6][7] |

| Z | 4 | [5][6][7] |

| Temperature (K) | 293(2) | [5][6][7] |

| Rgt(F) | 0.0504 | [5][6][7] |

| wRref(F²) | 0.0947 | [5][6][7] |

In-Depth Structural Analysis: From Molecular Conformation to Supramolecular Assembly

The refined crystal structure provides a wealth of information beyond just the connectivity of atoms. A thorough analysis reveals insights into molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation:

The planarity of the pyrazole ring and the dihedral angles between the pyrazole and the attached phenyl rings are key conformational features. In many pyrazole derivatives, the pyrazole ring is essentially planar.[1] The orientation of the substituent groups can significantly influence the overall molecular shape and biological activity. For example, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring.[3][8]

Intermolecular Interactions and Hirshfeld Surface Analysis:

The way molecules pack in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[9][10][11] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Key Intermolecular Interactions in Pyrazole Crystals:

-

N-H···N Hydrogen Bonds: In pyrazoles with an unsubstituted N-H group, N-H···N hydrogen bonds are a common and significant interaction, often leading to the formation of chains or dimers.

-

C-H···π Interactions: The aromatic rings in these molecules can participate in C-H···π interactions, contributing to the stability of the crystal packing.

-

π–π Stacking: The planar aromatic rings can stack on top of each other, another important stabilizing interaction.[12]

The fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. For many organic crystals, H···H contacts are the most abundant.[10][12]

Visualization of the Crystallography Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 | Semantic Scholar [semanticscholar.org]

- 6. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 [empowerhr4inno.udg.edu.me]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

Spectroscopic and Structural Elucidation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole , a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to delve into the causality behind the experimental choices and the interpretation of the results, ensuring a self-validating system of protocols for researchers.

The pyrazole moiety is a critical scaffold in the development of a wide array of pharmaceutical agents, exhibiting diverse biological activities.[1] The precise characterization of substituted pyrazoles, such as the title compound with its bromophenyl and methyl substituents, is paramount for understanding its structure-activity relationships and ensuring its purity and identity. This guide will cover the essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Molecular Structure and Predicted Spectroscopic Behavior

The core structure of this compound consists of a central five-membered pyrazole ring, substituted with a 4-bromophenyl group at the C3 position and a methyl group on the N1 nitrogen. The molecular formula is C₁₀H₉BrN₂.[2] This specific arrangement of aromatic and heterocyclic rings, along with the halogen substituent, gives rise to a unique spectroscopic fingerprint.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the atoms.

A. Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on analogous pyrazole structures, the following proton signals are predicted in a deuterated chloroform (CDCl₃) solvent.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (pyrazole) | 7.5 - 7.6 | d | ~2.0 - 3.0 | 1H |

| H-4 (pyrazole) | 6.4 - 6.5 | d | ~2.0 - 3.0 | 1H |

| H-2', H-6' (phenyl) | 7.6 - 7.7 | d | ~8.0 - 9.0 | 2H |

| H-3', H-5' (phenyl) | 7.4 - 7.5 | d | ~8.0 - 9.0 | 2H |

| N-CH₃ | 3.9 - 4.0 | s | - | 3H |

Causality of Signal Assignments: The downfield shift of the pyrazole protons is due to the aromatic nature of the ring. The protons on the bromophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will be a singlet as they have no adjacent protons to couple with.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 150 - 152 |

| C-5 (pyrazole) | 128 - 130 |

| C-4 (pyrazole) | 106 - 108 |

| C-1' (phenyl) | 131 - 133 |

| C-2', C-6' (phenyl) | 129 - 131 |

| C-3', C-5' (phenyl) | 132 - 134 |

| C-4' (phenyl) | 121 - 123 |

| N-CH₃ | 38 - 40 |

Expertise in Interpretation: The carbon attached to the bromine atom (C-4') is expected to be shielded compared to the other phenyl carbons. The pyrazole carbons exhibit characteristic shifts, with C-3 being the most deshielded due to its attachment to the nitrogen and the phenyl ring.

C. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

A. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic, CH₃) | Medium |

| 1600 - 1450 | C=C and C=N stretch (aromatic and pyrazole rings) | Strong |

| 1100 - 1000 | C-Br stretch | Strong |

| 850 - 800 | C-H out-of-plane bend (1,4-disubstituted phenyl) | Strong |

Trustworthiness of the Protocol: The presence of these key bands provides a high degree of confidence in the presence of the aromatic rings, the methyl group, and the carbon-bromine bond.

B. Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans for a good quality spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

A. Predicted Mass Spectral Data (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

| m/z | Predicted Ion | Notes |

| 236/238 | [M]⁺ | Molecular ion peak with bromine isotopic pattern. |

| 157 | [M - Br]⁺ | Loss of the bromine radical. |

| 115 | [C₉H₈N₂]⁺ | Further fragmentation. |

Authoritative Grounding: The fragmentation pattern is predicted based on established principles of mass spectrometry where the weakest bonds, such as the C-Br bond, are expected to cleave first.

B. Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 50 to 500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.

V. Visualizing the Analytical Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the molecular fragmentation, the following diagrams are provided.

Caption: Overall workflow for the spectroscopic characterization.

Caption: Predicted mass spectral fragmentation pathway.

VI. Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive toolkit for the unambiguous identification and structural elucidation of this compound. This guide has outlined the predicted spectral data based on analogous compounds and provided detailed, field-proven protocols for data acquisition. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers can confidently characterize this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- This compound(73387-51-6) ¹H NMR - ChemicalBook. ChemicalBook.

- This compound - PubChemLite. PubChemLite.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

Sources

solubility and stability of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Introduction

This compound is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazole scaffolds are integral to numerous bioactive molecules, and understanding the physicochemical properties of novel derivatives is a cornerstone of effective research and development.[1] This guide provides a detailed technical overview of the , offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this and similar molecules, ensuring data integrity and accelerating development timelines.

The inherent properties of a molecule—how it dissolves and how it withstands environmental stresses—are not mere data points; they are critical determinants of its potential utility. Poor solubility can hinder formulation and bioavailability, while instability can compromise shelf-life, efficacy, and safety. Therefore, a thorough investigation, as outlined in this document, is an indispensable phase of the scientific process.

Core Physicochemical Properties

A foundational understanding of a compound begins with its basic physicochemical characteristics. These parameters influence its behavior in both biological and chemical systems. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem[2] |

| Molecular Weight | 237.10 g/mol | PubChem[3] |

| IUPAC Name | 3-(4-bromophenyl)-1-methylpyrazole | PubChem[2] |

| Monoisotopic Mass | 235.9949 Da | PubChemLite[2] |

| Appearance | Solid (predicted) | --- |

| Predicted XlogP | 2.6 | PubChemLite[2] |

Note: Experimental data for some properties of this specific isomer are limited. Predictions and data from closely related isomers are used to provide a comprehensive profile.

Section 1: Solubility Profile

Solubility is a critical attribute that governs a compound's suitability for various applications, particularly in pharmacology where it directly impacts formulation strategies and bioavailability. The structural features of this compound—namely the lipophilic bromophenyl group and the heterocyclic pyrazole core—suggest a low intrinsic aqueous solubility. The predicted XlogP value of 2.6 further supports this hypothesis, indicating a preference for a lipid environment over an aqueous one.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically determine the aqueous solubility, the shake-flask method (OECD Guideline 105) remains the gold standard. It is a self-validating system because it measures the concentration of a saturated solution in equilibrium, providing a thermodynamically stable value.

Causality Behind Experimental Choices:

-

Buffer System: A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions, which is critical for drug development contexts.

-

Equilibration Time: A 48-hour incubation period with agitation ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Shorter times risk underestimating the solubility.

-

Temperature Control: Maintaining a constant temperature (e.g., 25°C or 37°C) is crucial as solubility is temperature-dependent.

-

Filtration: Use of a low-binding filter (e.g., 0.22 µm PVDF) is essential to remove undissolved particulates without causing loss of the dissolved analyte due to non-specific binding.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing a defined volume of PBS (pH 7.4). The excess solid is visually confirmed to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at 25°C for 48 hours to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Dilute the filtered sample in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve.

Visualization: Solubility Workflow

Caption: Workflow for equilibrium solubility determination.

Section 2: Stability Profile and Forced Degradation

Evaluating the intrinsic chemical stability of a molecule is a mandatory step in its development.[5] Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than those it would typically encounter during storage or use.[6][7] The objective is not to determine shelf-life but to identify the likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7][8]

The ICH Q1A guideline provides the regulatory framework for these studies, recommending exposure to acid, base, oxidation, heat, and light to probe for potential liabilities in the molecular structure.[5]

Experimental Protocol: Forced Degradation Studies

Causality Behind Experimental Choices:

-

Target Degradation: The goal is to achieve a modest level of degradation (typically 5-20%). Excessive degradation can lead to secondary or tertiary degradants that are not relevant to normal storage conditions, while insufficient degradation provides no information.

-

Reagent Selection: Standardized reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) are used to ensure reproducibility and relevance.[5] The choice of oxidizing agent can be tailored; H₂O₂ is common, but others like AIBN can be used to probe for different radical-mediated mechanisms.[7]

-

Analytical Method: A robust, stability-indicating HPLC method is the cornerstone of the analysis. The method must be proven to resolve the parent peak from all process impurities and any degradants formed during the stress testing.

Step-by-Step Methodologies:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M Hydrochloric Acid.

-

Incubate the solution at 60°C for 24-48 hours.

-

At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound and add an equal volume of 0.1 M Sodium Hydroxide.

-

Incubate at 60°C for 24-48 hours.

-

Withdraw aliquots, neutralize with 0.1 M HCl, and prepare for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature and protect it from light for 24 hours.

-

Withdraw aliquots and prepare directly for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at 80°C for 7 days.

-

Also, prepare a solution of the compound and expose it to the same conditions.

-

Analyze both the solid and solution samples by dissolving/diluting in mobile phase for HPLC.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

Analyze both light-exposed and control samples via HPLC.

-

Data Presentation: Illustrative Forced Degradation Results

Since specific degradation data for this compound is not publicly available, the following table illustrates how results from these studies would be summarized.

| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Peak Purity of Parent |

| Control (No Stress) | < 0.1% | 0 | Pass |

| Acid (0.1 M HCl, 60°C) | 12.5% | 2 | Pass |

| Base (0.1 M NaOH, 60°C) | 8.2% | 1 | Pass |

| Oxidative (3% H₂O₂) | 18.9% | 3 | Pass |

| Thermal (Solid, 80°C) | 1.5% | 1 | Pass |

| Photolytic (ICH Q1B) | 4.6% | 1 | Pass |

This table contains hypothetical data for illustrative purposes.

Visualization: Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide has outlined the critical importance of characterizing the . Based on its structural properties and data from analogous compounds, it is predicted to be a poorly water-soluble molecule, necessitating careful consideration during formulation development. Its stability profile must be empirically determined through rigorous forced degradation studies as described. The provided protocols offer a robust framework for generating high-integrity data, enabling the identification of degradation pathways and the development of validated, stability-indicating analytical methods. A thorough understanding of these fundamental properties is not merely an academic exercise but a prerequisite for advancing any chemical entity, particularly in the highly regulated pharmaceutical industry.

References

- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information.

- Elkady, R. B., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information.

- MedCrave. (2016). Forced Degradation Studies. MedCrave online.

- Singh, R., & Rehman, Z. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.

- Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures.

- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- PubChemLite. (n.d.). This compound.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

A Strategic Framework for Novel Compound Characterization

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical rationale for therapeutic development, informs on potential toxicities, and enables the design of more potent and selective molecules. This guide presents a comprehensive, multi-phased strategic framework for determining the MoA of this compound, a compound of nascent interest. We move beyond a theoretical discussion to provide actionable, field-proven experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the rigorous process of moving a chemical entity from initial discovery to a well-characterized lead. Our approach is grounded in the principles of scientific integrity, featuring self-validating experimental designs and a deep integration of authoritative, contemporary research methodologies.

Part 1: Foundational Strategy and Hypothesis Generation

The journey to uncover a compound's MoA begins not with a single experiment, but with a logical, iterative strategy. Given the pyrazole core, a privileged scaffold in medicinal chemistry, we can form an initial, broad hypothesis. Pyrazole derivatives have been associated with a wide range of biological targets, including enzymes like kinases, cyclooxygenases (COXs), and monoamine oxidases (MAOs), as well as various G-protein coupled receptors (GPCRs). Our initial strategy, therefore, will be to cast a wide net to identify the general biological effect and then systematically narrow down to the specific molecular target and pathway.

The overall workflow is designed as a funnel, moving from broad, unbiased screening to highly specific, hypothesis-driven validation.

Figure 1: A multi-phase workflow for MoA elucidation, progressing from broad screening to specific validation.

Part 2: Phase 1 - Unbiased Target Identification

The primary objective of this phase is to move from a state of no knowledge to a list of high-confidence candidate targets. We will employ parallel, unbiased approaches to mitigate the risk of missing the true target.

Chemical Proteomics for Direct Target Discovery

Chemical proteomics serves as a powerful tool for identifying the direct binding partners of a small molecule from a complex biological sample. The core principle involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for its binding proteins from a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) for immobilization onto beads. A crucial control is a structurally similar but biologically inactive analogue.

-

Lysate Preparation: Culture a relevant cell line (e.g., HeLa or a cancer cell line showing sensitivity in initial screens) and prepare a native cell lysate.

-

Affinity Purification:

-

Incubate the lysate with the immobilized compound (the "bait").

-

In a parallel control experiment, incubate the lysate with beads alone or beads with the immobilized inactive analogue.

-

In a competition control, pre-incubate the lysate with an excess of the free, non-immobilized this compound before adding the bait-coated beads. True binding partners will be outcompeted and will not bind to the beads.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the "bait" sample compared to the control samples. Proteins that are absent in the competition control are considered high-confidence candidate targets.

Table 1: Representative Data Output from AP-MS

| Protein ID (UniProt) | Gene Symbol | Fold Enrichment (Bait vs. Control) | Fold Reduction (Competition) | Putative Function |

|---|---|---|---|---|

| P00533 | EGFR | 15.2 | 12.8 | Tyrosine Kinase |

| P04626 | ERBB2 | 12.5 | 10.1 | Tyrosine Kinase |

| Q05397 | TUBB | 1.1 | 0.9 | Structural Protein |

| P62258 | KRT1 | 1.3 | 1.2 | Structural Protein |

In this hypothetical example, EGFR and ERBB2 are identified as high-confidence binders due to their high enrichment and effective competition by the free compound.

CRISPR-Cas9 Screens for Genetic Dependencies

Parallel to proteomics, a genome-wide CRISPR-Cas9 screen can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This provides an orthogonal line of evidence for target identification. If knocking out a specific gene confers resistance, it strongly implies that the gene's product (the protein) is required for the compound's activity, possibly because it is the direct target.

Figure 2: Workflow for a positive selection CRISPR-Cas9 screen to identify resistance genes.

Part 3: Phase 2 - Target Validation and Mechanistic Elucidation

With a list of candidate targets from Phase 1, we must now rigorously validate these hits and understand the molecular consequences of the compound-target interaction.

Confirming Direct Target Engagement

It is critical to confirm that the compound physically binds to the putative target protein. Biophysical methods provide quantitative data on binding affinity and thermodynamics.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (which contains non-denatured protein) from the precipitated (denatured) protein by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

Elucidating Downstream Signaling

Once the direct target is confirmed, the next step is to map the downstream signaling cascade. For instance, if the target is a kinase (e.g., EGFR from our hypothetical data), we must determine how the compound affects its activity and the subsequent phosphorylation of its substrates.

Protocol: Phospho-Proteomics and Western Blotting

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Lysate Preparation: Prepare cell lysates.

-

Western Blot Analysis:

-

Probe with an antibody against the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

-

Probe with antibodies against the phosphorylated forms of known downstream substrates (e.g., anti-phospho-AKT, anti-phospho-ERK).

-

Use antibodies against the total protein levels as loading controls.

-

-

Phospho-Proteomics (for unbiased discovery): For a global view, use mass spectrometry-based phospho-proteomics to identify all changes in protein phosphorylation across the proteome upon compound treatment. This can uncover novel signaling connections.

Figure 3: A hypothetical signaling pathway illustrating the inhibitory effect on EGFR and its downstream effectors.

Part 4: Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for the complete elucidation of the mechanism of action for a novel compound, this compound. By integrating unbiased, discovery-phase techniques like chemical proteomics and CRISPR screens with rigorous, hypothesis-driven validation methods such as CETSA and phospho-proteomics, we can build a high-confidence model of the compound's biological function. This foundational knowledge is indispensable for the rational development of the compound into a potential therapeutic agent or a valuable research tool. The successful execution of this framework will not only reveal the "what" (the target) but also the "how" (the downstream consequences), providing a clear path forward for preclinical and clinical investigation.

References

- Chemical Proteomics to Identify Drug Targets and Elucidate Mechanisms of Action.

- Target deconvolution by chemical proteomics.

- Genome-scale CRISPR-Cas9 knockout screening in human cells.

- The cellular thermal shift assay for evaluating drug target interactions in cells.

- Phosphoproteomics: a key for the future of precision medicine.Molecular & Cellular Proteomics. [Link]

An In-depth Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Versatile Scaffold for Drug Discovery and Agrochemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents and crop protection chemicals.[2][3] Its derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4] Within this important class of compounds lies 3-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS Number: 73387-51-6), a key intermediate and building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering insights for researchers in drug discovery and agrochemical development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 73387-51-6 | [5][6][7][8] |

| Molecular Formula | C₁₀H₉BrN₂ | [9][10] |

| Molecular Weight | 237.10 g/mol | [9][10] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 150-156 °C | [9] |

| Purity | ≥ 97% (typically by HPLC) | [9] |

The structure, featuring a bromophenyl group at the 3-position and a methyl group on the pyrazole nitrogen, offers several advantages for synthetic chemistry. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The methyl group at the N1 position enhances lipophilicity and can influence the compound's pharmacokinetic profile.

Synthesis and Characterization: A Validated Approach

The synthesis of this compound can be reliably achieved through a well-established multi-step sequence starting from 4-bromoacetophenone. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for pyrazole synthesis.[1][4]

Step 1: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 4-bromoacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield a solid.

Causality Behind Experimental Choices: The use of DMF-DMA serves as both a reagent and a solvent, reacting with the methyl ketone of 4-bromoacetophenone to form an enaminone intermediate. This intermediate is crucial for the subsequent cyclization step. Toluene is a suitable solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature to be reached.

Step 2: Cyclization to form this compound

-

Dissolve the purified 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in glacial acetic acid.

-

Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices: Glacial acetic acid provides an acidic medium that facilitates the cyclization reaction between the enaminone and methylhydrazine. Methylhydrazine acts as the nitrogen source for the formation of the pyrazole ring. The workup procedure is designed to remove the acetic acid and isolate the desired product.

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the bromophenyl ring, the protons on the pyrazole ring, and a singlet for the N-methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.

-

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds.

Applications in Drug Discovery and Agrochemicals: A Scaffold for Innovation

While specific biological data for this compound is not extensively reported in publicly available literature, its value lies in its role as a versatile intermediate for the synthesis of potent bioactive molecules. The pyrazole core is a well-established pharmacophore, and this particular derivative provides a strategic starting point for library synthesis and lead optimization.

Potential as a Precursor for Kinase Inhibitors

Many pyrazole-containing compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The this compound scaffold can be elaborated through reactions at the bromine position to introduce functionalities that can interact with key residues in the kinase active site.

Caption: Drug discovery workflow utilizing the pyrazole scaffold.

Antimicrobial and Anti-inflammatory Drug Development

The pyrazole nucleus is also a key feature in many anti-inflammatory and antimicrobial agents. For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a diarylpyrazole core. The this compound can be used to synthesize analogs of such drugs, where the bromophenyl group can be modified to modulate activity and selectivity. Similarly, various substituted pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[1]

Agrochemical Applications

In the field of agrochemicals, pyrazole derivatives are utilized as herbicides and fungicides. The structural features of this compound make it an attractive starting material for the synthesis of novel crop protection agents. The bromophenyl moiety is a common feature in many active agrochemicals, and its presence in this scaffold allows for the rapid generation of diverse candidate molecules for screening.[9]

Future Perspectives

The utility of this compound as a foundational building block in medicinal and agrochemical research is clear. Future research efforts could focus on the following areas:

-

Library Synthesis and Screening: The development of efficient and high-throughput methods to diversify the scaffold at the bromine position will enable the creation of large libraries of novel compounds for biological screening against a wide range of targets.

-

Exploration of Novel Biological Targets: While kinase inhibition is a promising area, the pyrazole scaffold has the potential to interact with other classes of enzymes and receptors. Screening of derivatives against other target families could lead to the discovery of new therapeutic agents.

-

Development of Green Synthesis Methods: The development of more environmentally friendly and sustainable methods for the synthesis of this and related pyrazole compounds is an important area for future research.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis, coupled with the strategic placement of reactive and modulatory functional groups, makes it an ideal starting point for the creation of novel, biologically active compounds. While direct biological data for this specific compound is limited, its role as a key intermediate is well-established. This technical guide provides researchers with the necessary information to effectively utilize this compound as a scaffold for innovation, paving the way for the discovery of the next generation of pharmaceuticals and crop protection agents.

References

- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2650. [Link]

- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.

- Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]

- PubChem. (n.d.). This compound.

- Elkady, R. B., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

- Çetin, A. (2018). Synthesis of Some New Pyrazoles.

- PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole.

- EON Biotech. (n.d.). This compound – (73387-51-6).

- Vazquez, M. A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 205-208. [Link]

- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-523. [Link]

- Ben Hadda, T., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 73387-51-6 | MFCD01566446 | this compound [aaronchem.com]

- 7. 73387-51-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:73387-51-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-Bromophenyl)-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document details the core physicochemical properties of the title compound, with a primary focus on its molecular weight and formula. Furthermore, it presents a validated, step-by-step synthetic protocol and outlines robust analytical methods for its characterization and quality control. The guide explores the compound's current and potential applications in drug development, grounded in the established bioactivity of related pyrazole structures.[2][3] Finally, comprehensive safety, handling, and storage protocols are provided to ensure its responsible use in a research environment. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a definitive resource on this versatile chemical entity.

Physicochemical and Structural Properties

The identity and behavior of a compound are dictated by its fundamental properties. This compound is characterized by the presence of a pyrazole ring, an N-methyl substituent, and a bromophenyl group, which collectively influence its reactivity, solubility, and biological interactions.

The precise molecular weight is a critical parameter for all quantitative analyses, including reaction stoichiometry, solution preparation, and interpretation of mass spectrometry data. The value is derived from its molecular formula, C10H9BrN2.[4][5]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂ | [4][5][6][7] |

| Molecular Weight | 237.10 g/mol | [4][5][6][7] |

| Monoisotopic Mass | 235.99491 Da | [5][7][8] |

| CAS Number | 73387-51-6 | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Predicted XLogP3-AA | 2.6 - 3.0 | [5][7] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Synthesis and Mechanistic Rationale

The synthesis of N-methylated pyrazoles can be efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. This approach, a variation of the Knorr pyrazole synthesis, offers a reliable and high-yielding route to the target molecule.

Causality of Experimental Design:

-

Starting Material: 1-(4-bromophenyl)-1,3-butanedione is selected as the precursor. Its 1,3-dicarbonyl arrangement is essential for reacting with the two nucleophilic nitrogen atoms of the hydrazine.

-